molecular formula C16H18N6O B7115069 N,N-dimethyl-3-[4-(1-pyridin-2-ylpyrazol-4-yl)pyrazol-1-yl]propanamide

N,N-dimethyl-3-[4-(1-pyridin-2-ylpyrazol-4-yl)pyrazol-1-yl]propanamide

Cat. No.: B7115069
M. Wt: 310.35 g/mol
InChI Key: CQVCYNQPPHBFRO-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[4-(1-pyridin-2-ylpyrazol-4-yl)pyrazol-1-yl]propanamide is a complex organic compound that features a unique structure combining pyridine and pyrazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N,N-dimethyl-3-[4-(1-pyridin-2-ylpyrazol-4-yl)pyrazol-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-20(2)16(23)6-8-21-11-13(9-18-21)14-10-19-22(12-14)15-5-3-4-7-17-15/h3-5,7,9-12H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVCYNQPPHBFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1C=C(C=N1)C2=CN(N=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[4-(1-pyridin-2-ylpyrazol-4-yl)pyrazol-1-yl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the propanamide group through amidation reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization or chromatography to achieve the desired product quality. Industrial methods also focus on optimizing reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[4-(1-pyridin-2-ylpyrazol-4-yl)pyrazol-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyrazole or pyridine rings.

    Reduction: This can be used to reduce any nitro groups present in the compound.

    Substitution: Halogenation or alkylation reactions can introduce new substituents to the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically require controlled conditions such as specific pH levels, temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.

Scientific Research Applications

N,N-dimethyl-3-[4-(1-pyridin-2-ylpyrazol-4-yl)pyrazol-1-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[4-(1-pyridin-2-ylpyrazol-4-yl)pyrazol-1-yl]propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.

    3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyrazole ring and are used in medicinal chemistry.

Uniqueness

N,N-dimethyl-3-[4-(1-pyridin-2-ylpyrazol-4-yl)pyrazol-1-yl]propanamide is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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